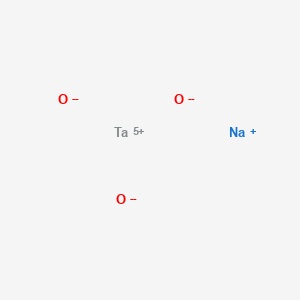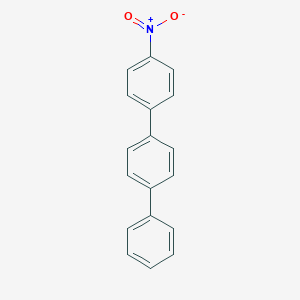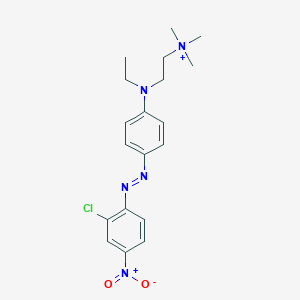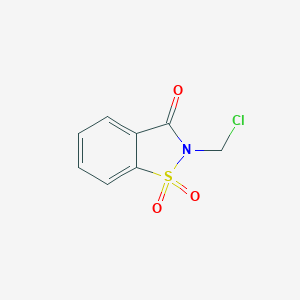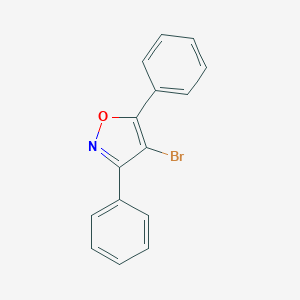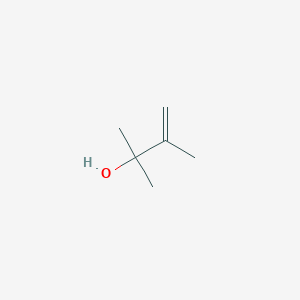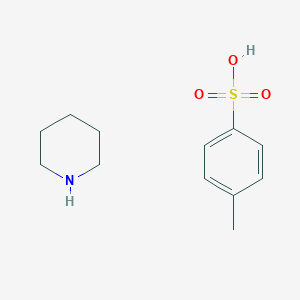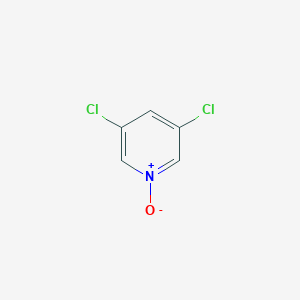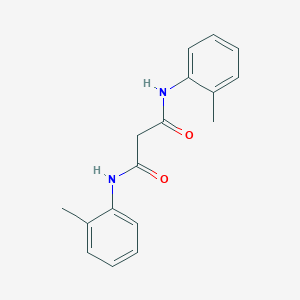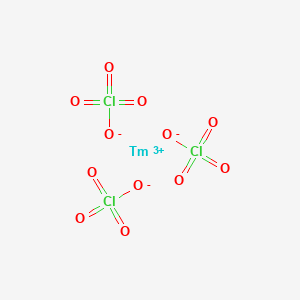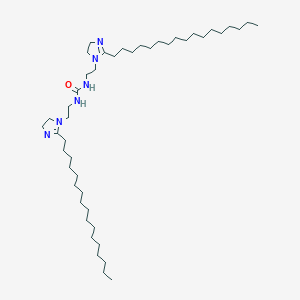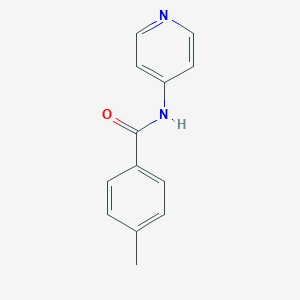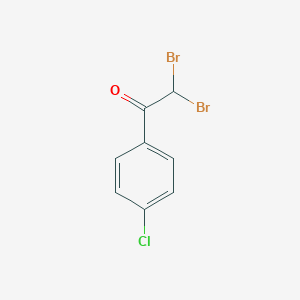
2,2-Dibromo-1-(4-chlorophenyl)ethanone
概要
説明
2,2-Dibromo-1-(4-chlorophenyl)ethanone is an organic compound with the molecular formula C₈H₅Br₂ClO. It is a halogenated ketone, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and an ethanone group. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-chlorophenyl)ethanone can be synthesized through the bromination of 1-(4-chlorophenyl)ethanone. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 1-(4-chlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form 4-chlorobenzoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: 1-(4-chlorophenyl)ethanol or 1-(4-chlorophenyl)ethanamine.
Reduction: 1-(4-chlorophenyl)ethanol.
Oxidation: 4-chlorobenzoic acid.
科学的研究の応用
2,2-Dibromo-1-(4-chlorophenyl)ethanone is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals with antimicrobial properties.
Industry: Used in the production of agrochemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2,2-Dibromo-1-(4-chlorophenyl)ethanone involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and industrial applications .
類似化合物との比較
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.
2,2-Dibromo-1-(2-chlorophenyl)ethanone: Similar structure but with the chlorine atom in a different position on the phenyl ring.
2,2-Dibromo-1-(4-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of chlorine
Uniqueness
2,2-Dibromo-1-(4-chlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
特性
IUPAC Name |
2,2-dibromo-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWBLFIQIJHEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406138 | |
| Record name | 2,2-dibromo-1-(4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13651-12-2 | |
| Record name | 2,2-dibromo-1-(4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
